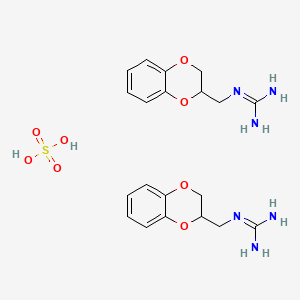
Guanoxan sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanoxan sulfate is a chemical compound with the molecular formula C20H28N6O8S. It is a heterocyclic compound that contains a guanidine group and a dihydrobenzo[b][1,4]dioxin moiety. This compound is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanoxan sulfate typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydrobenzo[b][1,4]dioxin and guanidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reaction under optimized conditions.
Purification: Industrial purification methods such as distillation, crystallization, and filtration are employed to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Guanoxan sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Scientific Research Applications
Guanoxan sulfate has been employed in various research contexts:
- Hypertension Studies : As an antihypertensive agent, it serves as a model compound for studying blood pressure regulation mechanisms and sympathetic nervous system function .
- Pharmacological Investigations : Researchers have explored its interactions with other biological systems and drugs, particularly focusing on its potential hepatotoxic effects and drug-drug interactions that may exacerbate liver damage .
- Metabolic Studies : Recent studies have indicated a role for nitric oxide in the physiological effects of guanidine-containing drugs, suggesting avenues for further research into metabolic pathways influenced by this compound .
Clinical Effects and Safety Concerns
A study documented the clinical effects of this compound on patients with hypertension. While effective in lowering blood pressure, abnormal liver function was observed in some patients, leading to recommendations against its use as a first-line antihypertensive therapy due to safety concerns .
Drug Interactions
Research highlighted significant interactions between this compound and other antihypertensive agents. These interactions can complicate treatment regimens and necessitate careful monitoring of liver function during co-administration with drugs known to affect hepatic metabolism.
Comparative Analysis with Other Antihypertensives
| Compound | Mechanism of Action | Primary Use | Hepatotoxicity Risk |
|---|---|---|---|
| This compound | Norepinephrine reuptake inhibition | Hypertension management | High |
| Guanethidine | Adrenergic receptor blockade | Hypertension management | Moderate |
| Clonidine | Alpha-2 adrenergic agonist | Hypertension management | Low |
Mécanisme D'action
The mechanism of action of Guanoxan sulfate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-one
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol
Uniqueness
Guanoxan sulfate is unique due to its specific structure, which combines the guanidine group with the dihydrobenzo[b][1,4]dioxin moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
3625-81-8 |
|---|---|
Formule moléculaire |
C20H28N6O8S |
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
carbamimidoyl(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)azanium;sulfate |
InChI |
InChI=1S/2C10H13N3O2.H2O4S/c2*11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7;1-5(2,3)4/h2*1-4,7H,5-6H2,(H4,11,12,13);(H2,1,2,3,4) |
Clé InChI |
NSGHAKPGHCNTPS-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N.C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O |
SMILES canonique |
C1C(OC2=CC=CC=C2O1)C[NH2+]C(=N)N.C1C(OC2=CC=CC=C2O1)C[NH2+]C(=N)N.[O-]S(=O)(=O)[O-] |
Numéros CAS associés |
5714-04-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















